Cas no 2228347-11-1 (2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

2-3-(トリフルオロメチル)-1H-ピラゾール-4-イルエタン-1-チオールは、有機合成化学において重要な含フッ素ピラゾール誘導体です。分子中のトリフルオロメチル基とチオール基を有し、高い反応性と選択性を示します。特に医薬品中間体や農薬合成において、生理活性化合物の構築に有用です。フッ素原子の導入により、脂溶性や代謝安定性の向上が期待できます。チオール基は金属触媒との配位能や求核性を有し、カップリング反応や付加反応への応用が可能です。また、ピラゾール環の剛直な構造が分子設計の多様性を提供します。

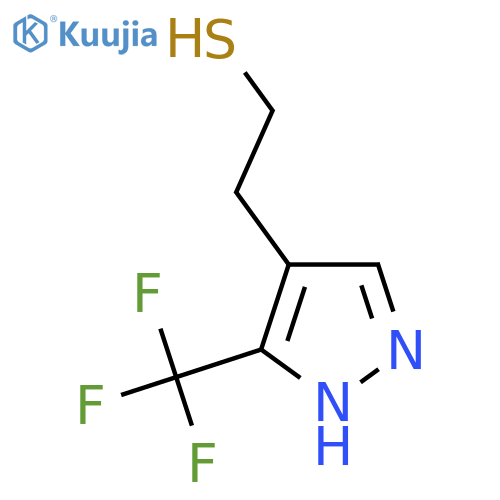

2228347-11-1 structure

商品名:2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol

2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol

- EN300-1956002

- 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol

- 2228347-11-1

-

- インチ: 1S/C6H7F3N2S/c7-6(8,9)5-4(1-2-12)3-10-11-5/h3,12H,1-2H2,(H,10,11)

- InChIKey: HLMAKCYLLHFOIV-UHFFFAOYSA-N

- ほほえんだ: SCCC1C=NNC=1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 196.02820389g/mol

- どういたいしつりょう: 196.02820389g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 29.7Ų

2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956002-5.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1956002-0.05g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 0.05g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-0.1g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 0.1g |

$1106.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-1.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1956002-1g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 1g |

$1256.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-5g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 5g |

$3645.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-0.25g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 0.25g |

$1156.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-2.5g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 2.5g |

$2464.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-0.5g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 0.5g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1956002-10.0g |

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethane-1-thiol |

2228347-11-1 | 10g |

$5405.0 | 2023-06-02 |

2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

2228347-11-1 (2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol) 関連製品

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬